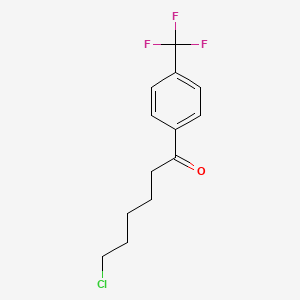

![molecular formula C14H17N3O B1324302 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1017789-30-8](/img/structure/B1324302.png)

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

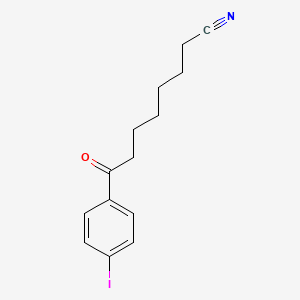

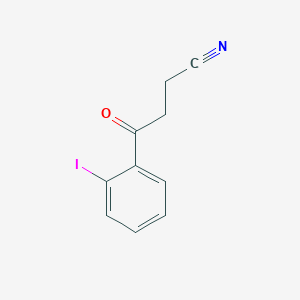

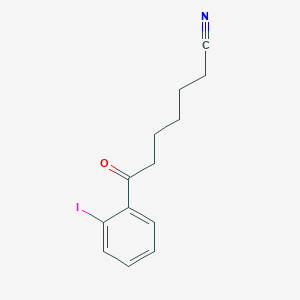

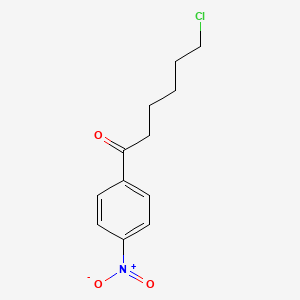

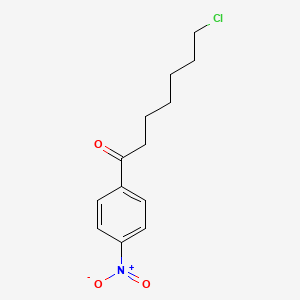

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a research reagent used in the synthesis of spirohydantoins from basic heterocyclic ketones . It has a molecular formula of C14H17N3O and a molecular weight of 243.3 .

Synthesis Analysis

The synthesis of this compound involves heating a solution of 4-amino-1-benzylpiperidine-4-carboxamide in triethoxymethane at 145°C for 16 hours . The resulting oil is diluted in water and the aqueous layer is extracted twice with ethyl acetate. The organic phases are washed with water and brine, and the combined organic layers are dried over sodium sulfate, filtered, and evaporated to give a pale orange oil .Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiro configuration, which is a type of chemical compound where two rings share a single atom .Chemical Reactions Analysis

The Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is involved in the synthesis of this compound . This reaction is characterized by the high stereodirecting nucleophilic attack of the first CN-particle on the carbonyl group of piperidine-4-one .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Heterocyclic Compounds in Medicinal Chemistry

Triazine-based heterocyclic compounds, such as 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, have garnered attention in medicinal chemistry due to their wide range of biological activities. These compounds have been synthesized and evaluated across various models, revealing potent pharmacological activities including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. The triazine nucleus, in particular, is considered a valuable core moiety for future drug development, highlighting its potential in the creation of new therapeutic agents (Verma, Sinha, & Bansal, 2019).

Novel Triazole Derivatives

Recent studies have focused on the synthesis and patenting of novel triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, due to their significant biological activities. These activities encompass anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, among others. The ongoing research into triazole derivatives underscores the need for more efficient and sustainable synthesis methods, reflecting the ongoing challenge of combating new diseases and drug-resistant pathogens (Ferreira et al., 2013).

Antimicrobial Applications

The antimicrobial potential of heterocyclic compounds like benzofuran derivatives has been highlighted in recent literature. These compounds, found extensively in natural and synthetic forms, offer a broad range of pharmacological applications. Their unique structural features and biological activities position them as promising candidates in the search for efficient antimicrobial agents. The ongoing research aims to further understand these compounds' therapeutic potential and develop new antimicrobial drugs (Hiremathad et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Propriétés

IUPAC Name |

8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRPQBDFNGEGGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NC=N2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629282 |

Source

|

| Record name | 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017789-30-8 |

Source

|

| Record name | 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.